Cas no 1361709-99-0 ((2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid)

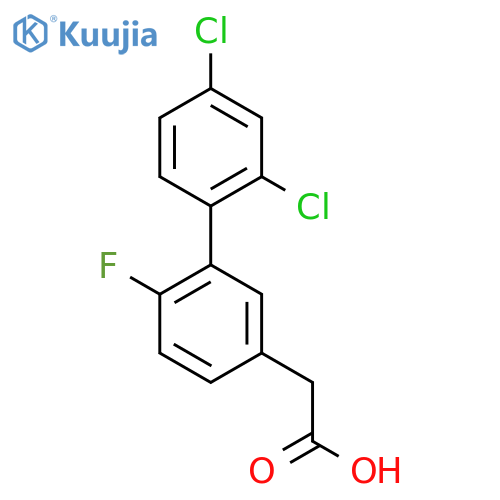

1361709-99-0 structure

商品名:(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid

CAS番号:1361709-99-0

MF:C14H9Cl2FO2

メガワット:299.124465703964

CID:4995953

(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid 化学的及び物理的性質

名前と識別子

-

- (2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid

-

- インチ: 1S/C14H9Cl2FO2/c15-9-2-3-10(12(16)7-9)11-5-8(6-14(18)19)1-4-13(11)17/h1-5,7H,6H2,(H,18,19)

- InChIKey: YYEUKSOIWRYAEE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1=C(C=CC(CC(=O)O)=C1)F)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 327

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 4.4

(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005337-1g |

(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid |

1361709-99-0 | 97% | 1g |

1,579.40 USD | 2021-07-05 | |

| Alichem | A011005337-250mg |

(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid |

1361709-99-0 | 97% | 250mg |

499.20 USD | 2021-07-05 | |

| Alichem | A011005337-500mg |

(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid |

1361709-99-0 | 97% | 500mg |

798.70 USD | 2021-07-05 |

(2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1361709-99-0 ((2',4'-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量